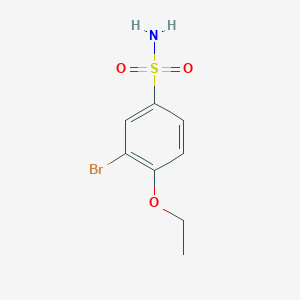

3-Bromo-4-ethoxybenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Bromo-4-ethoxybenzene-1-sulfonamide” is a chemical compound with the CAS Number: 749253-28-9 . It has a molecular weight of 280.14 and is typically available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 3-bromo-4-ethoxybenzenesulfonamide . The InChI code for this compound is 1S/C8H10BrNO3S/c1-2-13-8-4-3-6 (5-7 (8)9)14 (10,11)12/h3-5H,2H2,1H3, (H2,10,11,12) .

Physical And Chemical Properties Analysis

This compound has a melting point of 134-135 degrees Celsius . It is typically stored at room temperature .

Scientific Research Applications

Sulfonamide Derivatives in Medicinal Chemistry

Sulfonamides, including derivatives such as 3-Bromo-4-ethoxybenzene-1-sulfonamide, have been foundational in the development of synthetic antimicrobial drugs. Beyond their classical role as antibacterial agents, sulfonamide derivatives have undergone extensive chemical modifications to broaden their bioactive spectrum. These efforts have yielded compounds with significant medicinal value across various domains, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, antiepileptic agents, and more. Such diversity underscores the potential of sulfonamide derivatives in contributing to new drug development with broad spectrum, high activity, and low toxicity (He Shichao et al., 2016).

Sulfonamide Inhibitors: Patent Review

Patent literature from 2013 to the present highlights sulfonamide compounds as a significant class of synthetic bacteriostatic antibiotics, with applications extending beyond bacterial infections to include therapy against diseases caused by various microorganisms. Sulfonamides have been recognized in clinical use as diuretics, carbonic anhydrase inhibitors, and antiepileptics, reflecting their importance in current medical practices. This review emphasizes the ongoing relevance of primary sulfonamides in drug discovery, particularly in areas such as cancer treatment, glaucoma management, and anti-inflammatory applications, showcasing the enduring value of sulfonamide derivatives in the pharmaceutical landscape (I. Gulcin & P. Taslimi, 2018).

Environmental and Health Implications

While the focus on this compound centers on its pharmaceutical applications, it's crucial to note the broader context of sulfonamide usage, especially regarding environmental safety and health implications. Studies have shown that sulfonamides, due to their widespread use in healthcare and veterinary medicine, can persist in the environment, potentially affecting microbial populations and human health. This highlights the importance of considering the environmental impact and safety of sulfonamide derivatives, alongside their therapeutic benefits (W. Baran et al., 2011).

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which 3-bromo-4-ethoxybenzene-1-sulfonamide belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .

Mode of Action

It can be inferred from the general mechanism of electrophilic aromatic substitution reactions of benzene derivatives . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Based on the general properties of sulfonamides, it can be inferred that the compound may play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Result of Action

Based on the general properties of sulfonamides, it can be inferred that the compound may have a range of pharmacological activities .

Safety and Hazards

Properties

IUPAC Name |

3-bromo-4-ethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3S/c1-2-13-8-4-3-6(5-7(8)9)14(10,11)12/h3-5H,2H2,1H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKXXQSZGWJJPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2568138.png)

![5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2568141.png)

![2-(Benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2568142.png)

![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568146.png)

![2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol](/img/structure/B2568148.png)

![methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2568154.png)